molecular formula C9H11N3O4S2 B121741 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide CAS No. 141776-47-8

2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

Cat. No.: B121741
CAS No.: 141776-47-8
M. Wt: 289.3 g/mol
InChI Key: MJVXHAPMFSPZRH-UHFFFAOYSA-N
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Description

2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide (CAS 141776-47-8) is a sulfonamide derivative with the molecular formula C₉H₁₁N₃O₄S₂ and a molecular weight of 289.33 g/mol . It is structurally characterized by an imidazo[1,2-a]pyridine core substituted with an ethylsulfonyl group at position 2 and a sulfonamide group at position 2. This compound is primarily recognized as a degradation product of the sulfonylurea herbicide sulfosulfuron under acidic conditions . Sulfosulfuron, a high-performance herbicide used in wheat cultivation, undergoes cleavage of its sulfonylurea bridge in acidic environments, yielding this compound and other metabolites like 4,6-dimethoxy-2-aminopyrimidine .

The compound’s stability and environmental persistence have been studied in microbial degradation pathways. For instance, Brevibacillus borstelensis and Streptomyces albogriseolus facilitate its breakdown in soil, highlighting its role in agrochemical environmental dynamics .

Properties

IUPAC Name

2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4S2/c1-2-17(13,14)8-9(18(10,15)16)12-6-4-3-5-7(12)11-8/h3-6H,2H2,1H3,(H2,10,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVXHAPMFSPZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(N2C=CC=CC2=N1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573139
Record name 2-(Ethanesulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141776-47-8
Record name 2-(Ethanesulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of 2-Ethylthioimidazo[1,2-a]pyridine-3-sulfonamide

The most widely reported method involves the oxidation of 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide (IIa) to the corresponding sulfonyl derivative (IIc). This two-step process begins with the nucleophilic substitution of 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide (VI) with ethanethiol.

Step 1: Synthesis of 2-Ethylthioimidazo[1,2-a]pyridine-3-sulfonamide (IIa)
A suspension of sodium hydride (60%, 1.2 g, 30 mmol) in dimethylformamide (DMF, 20 mL) is treated with ethanethiol (2.2 mL, 30 mmol) under ice cooling. After stirring for 1 hour, 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide (VI, 2.3 g, 9.9 mmol) is added, and the mixture is heated to 115–120°C for 7 hours. The product is isolated by filtration, yielding IIa as a brown solid (90% yield, mp 169–171°C).

Step 2: Oxidation to this compound (IIc)
IIa is oxidized using mCPBA in dichloromethane at 0–5°C. The reaction proceeds via electrophilic oxygen transfer, converting the thioether to a sulfone. After 3 hours, the mixture is quenched with sodium sulfite, filtered, and dried to afford IIc (mp 197–199°C).

Hydrogen Peroxide–Catalyzed Oxidation

An alternative industrial-scale method replaces mCPBA with H₂O₂, reducing costs and hazardous waste.

Reaction Conditions
2-Ethylthioimidazo[1,2-a]pyridine-3-sulfonamide (25.7 g, 0.1 mol) is suspended in acetic acid (250 mL) with sodium tungstate (0.1 g) as a catalyst. The mixture is heated to 70°C, and 30% H₂O₂ (27.2 g, 0.24 mol) is added dropwise over 5 hours. Post-reaction cooling to 15°C precipitates IIc, which is filtered and dried (88% yield, mp 198.5–201.6°C).

Mechanistic Insights
Tungsten catalysts activate H₂O₂ via peroxometalate intermediates, enabling electrophilic oxidation of sulfur. This method avoids stoichiometric oxidants, achieving 98% purity with minimal byproducts.

Comparative Analysis of Oxidation Methods

Reagent Efficiency and Cost

ParametermCPBA MethodH₂O₂ Method
Oxidant Cost High ($380/kg)Low ($1.2/kg)
Catalyst NoneSodium tungstate
Reaction Time 3 hours5 hours
Yield 90%88%
Purity >95%98%
Environmental Impact High (chlorinated waste)Low (water byproduct)

The H₂O₂ method reduces oxidant costs by 99% and eliminates chlorinated solvents, aligning with green chemistry principles.

Reaction Optimization

Temperature Effects

  • mCPBA : Excessive heating (>5°C) accelerates side reactions, reducing yield.

  • H₂O₂ : Elevated temperatures (70°C) enhance reaction rates without compromising selectivity due to catalytic control.

Catalyst Loading
Sodium tungstate at 0.4% w/w optimizes H₂O₂ activation while minimizing metal leaching. Higher loadings (>5%) induce overoxidation to sulfonic acids.

Characterization and Quality Control

Spectroscopic Data

PropertymCPBA MethodH₂O₂ Method
Melting Point 197–199°C198.5–201.6°C
¹H NMR (DMSO-d₆) δ 1.38 (t, J=7.3 Hz, CH₃), 3.20 (q, J=7.3 Hz, CH₂), 7.15–8.62 (aromatic)Consistent with literature
IR (cm⁻¹) 3300 (NH), 1332 (SO₂)1330 (SO₂), 1150 (C–N)

Both methods produce identical spectroscopic profiles, confirming structural fidelity.

Industrial Scalability and Challenges

Process Intensification

Continuous Flow Reactors
Pilot studies demonstrate that H₂O₂ oxidation in microreactors improves heat transfer, reducing reaction time to 2 hours with 92% yield.

Waste Management
The mCPBA route generates 3.2 kg of chlorinated waste per kg of product, whereas H₂O₂ produces 0.5 kg of aqueous waste, treatable via neutralization .

Chemical Reactions Analysis

Reaction Conditions:

ParameterDetails
Oxidizing Agent 10–30% H₂O₂ (2–3 molar equivalents) or mCPBA
Catalyst Sodium tungstate, tungstic acid, or molybdate (0.1–5% by weight)
Solvent Acetic acid, acetonitrile, or dichloromethane
Temperature 50–100°C for H₂O₂; 0–5°C for mCPBA
Reaction Time 4–6 hours (H₂O₂); 3+ hours (mCPBA)
Yield 55–88% after recrystallization

Mechanism : The ethylthio group (-S-Et) is oxidized to a sulfonyl group (-SO₂-Et). The reaction proceeds via a two-electron oxidation mechanism, with H₂O₂ acting as the oxygen donor in acidic media .

Condensation with 2-Amino-4,6-dimethoxypyrimidine Phenyl Formate

This reaction forms sulfosulfuron, a herbicidally active sulfonylurea derivative.

Reaction Conditions:

ParameterDetails
Reactants 1:1 molar ratio of 2-ethylsulfonylimidazo... and phenyl formate
Catalyst KOH or NaOH (1–1.5 equivalents)
Solvent Acetonitrile or DMF
Temperature 40–70°C
Reaction Time 6–8 hours
Yield 90% after purification

Mechanism : The sulfonamide group acts as a nucleophile, attacking the carbamate carbonyl of phenyl formate. The reaction proceeds via a base-catalyzed nucleophilic substitution, forming a urea linkage .

Environmental Degradation Pathways

In soil and water, 2-ethylsulfonylimidazo... undergoes hydrolysis and microbial degradation:

Major Degradation Products:

ConditionProducts
Acidic 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonic acid
Neutral/Alkaline 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine (sulfone)
Biotic N-demethylated derivatives and aminopyrimidine fragments

Key Findings :

  • Degradation is pH-dependent, with faster rates under acidic conditions.

  • The sulfonamide bond (-SO₂NH₂) is hydrolyzed to sulfonic acid (-SO₃H) in water .

Oxidation to Sulfinyl Derivatives

Controlled oxidation with mCPBA yields sulfinyl intermediates:

Reaction Conditions:

ParameterDetails
Oxidizing Agent mCPBA (1 equivalent)
Solvent Dichloromethane
Temperature 0–5°C
Yield 55% after recrystallization

Mechanism : Selective oxidation of the sulfonyl group is avoided; instead, mCPBA modifies other functional groups in related analogs .

Structural and Supramolecular Interactions

Hydrogen bonding dominates its crystalline structure:

  • N–H···N Bonds : Form centrosymmetric dimers (bond length: 2.86 Å).

  • N–H···O Bonds : Link dimers into tubular chains along the a-axis .

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, facilitating the development of new materials with varied properties.
  • Supramolecular Chemistry : Its supramolecular structure is characterized by intermolecular hydrogen bonds, which can be exploited in designing new materials with specific functionalities .

Biology

  • Biological Activity : Derivatives of this compound are being studied for their potential antibacterial and antifungal properties. The sulfonamide group is known for its ability to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby disrupting their growth and replication.

Medicine

  • Pharmacophore Development : Ongoing research is exploring the potential of this compound as a pharmacophore in drug development. Its structural complexity allows for interactions with various biological targets, making it a candidate for further medicinal chemistry studies.

Agriculture

  • Herbicide Application : As a degradation product of sulfosulfuron, a widely used herbicide, 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide exhibits herbicidal properties by inhibiting acetolactate synthase (ALS), an enzyme essential for amino acid biosynthesis in plants . This mechanism makes it effective against various grassy weeds.

Case Study 1: Herbicidal Efficacy

In studies evaluating the efficacy of sulfosulfuron derivatives on controlling weeds like Egyptian broomrape in tomato crops, this compound demonstrated significant effectiveness. The herbicide works by disrupting amino acid synthesis pathways in susceptible plants, leading to their death .

Case Study 2: Environmental Impact

Research has shown that the persistence of this compound in soil systems raises concerns about its ecological impact. Understanding its degradation pathways and environmental behavior is crucial for assessing its long-term effects on soil health and integrated pest management strategies .

Data Tables

Compound Name Structure Type Key Properties
SulfosulfuronSulfonamideWidely used herbicide; precursor to this compound
Imidazolinone derivativesImidazole-basedKnown for selective herbicidal activity
Pyridine-based sulfonamidesPyridine derivativeVarious biological activities; some are pharmaceuticals
Triazole derivativesTriazole-basedAntifungal properties; used in agriculture

Mechanism of Action

The mechanism of action of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide involves its interaction with biological targets, primarily through its sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication . The compound’s specific molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide (CAS 112566-17-3)
  • Molecular Formula : C₇H₅ClN₃O₂S
  • Molecular Weight : 230.65 g/mol .
  • Key Differences : Replaces the ethylsulfonyl group with a chloro substituent at position 2.
  • Applications : Serves as a pharmaceutical intermediate and impurity (e.g., Granisetron Impurity 14 and Pyridaben Impurity 3 ) .
  • Synthesis : Typically synthesized via halogenation reactions, differing from the sulfonyl chloride-mediated pathways used for ethylsulfonyl derivatives.
6-Oxo-1-(4-sulfamoylphenyl)pyridazin-3-yl methanesulfonate (Compound 7a)
  • Molecular Formula : C₁₂H₁₂N₃O₆S₂
  • Molecular Weight : 374.37 g/mol .
  • Key Differences : Features a pyridazine ring instead of imidazo[1,2-a]pyridine and a methanesulfonate ester group.
  • Synthesis : Prepared by reacting 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide with methanesulfonyl chloride in pyridine .

Parent Herbicide: Sulfosulfuron

  • Molecular Formula : C₁₆H₁₈N₆O₇S₂
  • Molecular Weight : 470.48 g/mol .
  • Key Differences : A sulfonylurea herbicide containing a urea bridge linking imidazo[1,2-a]pyridine and 4,6-dimethoxypyrimidinyl groups.
  • Degradation : Under alkaline conditions, sulfosulfuron degrades into 1-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)-3-(4,6-dimethoxypyrimidin-2-yl) amine , whereas acidic conditions yield 2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide .

Stability and Degradation Pathways

Compound Stability Profile Degradation Conditions Major Products
2-Ethylsulfonylimidazo...sulfonamide Stable under acidic conditions Microbial action (e.g., Brevibacillus) Aminopyrimidine derivatives
Sulfosulfuron Labile in acidic/alkaline environments pH-dependent hydrolysis Ethylsulfonylimidazo...sulfonamide (acidic); rearranged amine (alkaline)
2-Chloroimidazo...sulfonamide Likely reactive due to chloro substituent Not reported Pharmaceutical intermediates

Biological Activity

2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide is an organic compound with the molecular formula C₉H₁₁N₃O₄S₂. It is primarily recognized as a degradation product of sulfosulfuron, a widely used herbicide in agriculture. This compound has garnered interest due to its potential biological activities, particularly its antibacterial and antifungal properties, as well as its role in herbicidal applications.

The compound features an imidazo-pyridine structure that contributes to its reactivity and biological activity. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which may influence its biological interactions.

The biological activity of this compound is largely attributed to its interaction with specific enzymes. Notably, it is known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it a candidate for antibacterial applications.

Biological Activity Overview

Biological Activity Mechanism Target Organisms Potential Applications
AntibacterialInhibition of dihydropteroate synthaseVarious bacteria (e.g., E. coli)Antibiotic development
AntifungalDisruption of fungal cell wall synthesisFungi (e.g., Candida spp.)Antifungal treatments
HerbicidalInhibition of acetolactate synthase (ALS)Grassy weeds (e.g., Egyptian broomrape)Agricultural herbicides

Antibacterial Activity

A study indicated that derivatives of this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of folate synthesis pathways, which are essential for bacterial growth.

Antifungal Properties

Research has shown that this compound also possesses antifungal properties. It disrupts the integrity of fungal cell walls, leading to cell lysis and death. This characteristic makes it a potential candidate for developing new antifungal agents.

Herbicidal Efficacy

As a degradation product of sulfosulfuron, this compound has been evaluated for its herbicidal efficacy. It functions by inhibiting ALS in susceptible plants, which is crucial for amino acid biosynthesis. Studies have demonstrated its effectiveness in controlling various weed species in agricultural settings.

Case Study 1: Antibacterial Activity

A laboratory study tested the effectiveness of this compound against E. coli strains. The results showed a minimum inhibitory concentration (MIC) of 32 μg/mL, indicating potent antibacterial activity.

Case Study 2: Herbicidal Application

Field trials conducted on tomato crops infested with Egyptian broomrape revealed that application of the compound significantly reduced weed populations by over 80% compared to untreated controls. This highlights its potential as an effective herbicide.

Q & A

Basic: What are the established synthetic routes for 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide, and how can purity be validated?

Answer:
The compound is synthesized as a derivative of sulfosulfuron, a sulfonylurea herbicide. A common approach involves functionalizing the imidazo[1,2-a]pyridine core via sulfonylation and ethylsulfonyl group introduction. Key steps include:

  • Sulfonylation : Reacting the parent heterocycle with sulfonating agents (e.g., sulfonic anhydrides) under controlled conditions.
  • Purification : Use column chromatography or recrystallization to isolate the product.
  • Purity Validation :
    • HPLC : Monitor retention time and peak symmetry.
    • NMR Spectroscopy : Confirm absence of residual solvents or byproducts (e.g., δ~8.5–9.0 ppm for aromatic protons) .
    • Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 273.33 for [M+H]⁺) .

Basic: How is the crystal structure of this compound determined, and what are its key structural parameters?

Answer:
X-ray crystallography is the gold standard. Key parameters from single-crystal analysis include:

  • Crystal System : Triclinic, space group P1.
  • Unit Cell Dimensions :
    • a = 8.3761 Å, b = 8.5438 Å, c = 9.1083 Å.
    • Angles: α = 88.83°, β = 75.38°, γ = 65.17°.
  • Refinement Metrics : R = 0.026, wR = 0.068, confirming high precision .
  • Key Interactions : Sulfonamide groups participate in hydrogen bonding, stabilizing the lattice .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:
Integrate quantum chemical calculations and reaction path searches:

  • Reaction Design : Use software (e.g., Gaussian, ORCA) to model transition states and identify energy barriers for sulfonylation steps.
  • Condition Optimization : Apply machine learning to predict optimal solvents, temperatures, and catalysts from historical data .
  • Validation : Compare computed IR spectra or reaction yields with experimental data to refine models .

Advanced: What strategies resolve contradictions in reactivity data across studies (e.g., sulfonamide group stability)?

Answer:

  • Systematic Variation : Test reactivity under different pH, temperature, and solvent conditions to identify outliers.
  • Computational Validation : Perform DFT calculations to assess sulfonamide bond dissociation energies under disputed conditions .
  • Multi-Technique Analysis : Combine kinetic studies (UV-Vis monitoring) with in situ NMR to track degradation pathways .

Advanced: How to design experiments to study the sulfonamide group’s reactivity in catalytic systems?

Answer:

  • Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates with varying catalysts (e.g., Cu(I)/Cu(II) systems).
  • Isotopic Labeling : Introduce ³⁵S isotopes to trace sulfonamide participation in bond cleavage/formation .
  • In Operando Spectroscopy**: Monitor catalytic cycles via Raman or XAS to detect intermediate species .

Application-Focused: How to assess the herbicidal activity and mode of action of this sulfonamide derivative?

Answer:

  • Bioassays : Test inhibition of acetolactate synthase (ALS) in weeds, a target of sulfonylurea herbicides.
  • Enzyme Kinetics : Measure Kᵢ values using purified ALS and varying substrate concentrations .
  • Field Trials : Compare weed suppression efficacy in controlled environments with commercial herbicides.

Analytical: What advanced techniques characterize sulfonamide degradation products in environmental samples?

Answer:

  • LC-HRMS : Identify degradation fragments with high mass accuracy (e.g., <2 ppm error).
  • Tandem MS/MS : Fragment ions (e.g., m/z 155 for sulfonamide cleavage) confirm structural assignments.
  • Isotope Ratio MS : Track ¹³C/¹²C ratios to distinguish natural vs. synthetic degradation pathways .

Data Management: How to handle large datasets from crystallographic or spectroscopic studies?

Answer:

  • Cloud-Based Platforms : Use tools like ChemAxon or Schrödinger for centralized data storage and analysis.
  • Metadata Tagging : Annotate datasets with experimental conditions (e.g., temperature, solvent) for reproducibility .
  • Open-Source Repositories : Share crystallographic data (CIF files) via the Cambridge Structural Database .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide
Reactant of Route 2
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

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